molecular formula C14H10IN3O3S B4888474 2-iodo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide

2-iodo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide

Cat. No. B4888474
M. Wt: 427.22 g/mol
InChI Key: GOVPPGBUKKQZRG-UHFFFAOYSA-N
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Description

2-iodo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide, also known as INCB018424, is a small molecule drug that has been developed as a potent and selective inhibitor of Janus kinase (JAK) enzymes. JAK enzymes play a crucial role in the signaling pathways of cytokines and growth factors, and their inhibition has been shown to have therapeutic potential in a variety of diseases.

Mechanism of Action

2-iodo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide works by selectively inhibiting the activity of JAK enzymes. JAK enzymes are involved in the signaling pathways of cytokines and growth factors, which play a crucial role in the regulation of immune responses and inflammation. By inhibiting JAK enzymes, 2-iodo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide can reduce the production of cytokines and other inflammatory mediators, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
2-iodo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide has been shown to have a range of biochemical and physiological effects. The drug can reduce inflammation and modulate immune responses, making it a promising therapeutic agent for a variety of diseases. In addition, 2-iodo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide has been shown to have a beneficial effect on bone metabolism, which may be useful in the treatment of osteoporosis.

Advantages and Limitations for Lab Experiments

2-iodo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments. The drug has been extensively studied and has a well-established mechanism of action. In addition, 2-iodo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide is highly selective for JAK enzymes, which reduces the risk of off-target effects. However, there are also limitations to using 2-iodo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments. The drug has a relatively short half-life, which may limit its effectiveness in some experimental settings. In addition, the drug may have variable effects depending on the specific disease or cell type being studied.

Future Directions

There are several future directions for the study of 2-iodo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide. One potential area of research is the use of the drug in combination with other therapeutic agents, such as biologics or other small molecule drugs. In addition, further studies are needed to better understand the effects of 2-iodo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide on bone metabolism and the potential use of the drug in the treatment of osteoporosis. Finally, there is a need for further research to identify potential biomarkers that could be used to predict response to treatment with 2-iodo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide.

Scientific Research Applications

2-iodo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide has been extensively studied for its therapeutic potential in various diseases, including rheumatoid arthritis, psoriasis, and myelofibrosis. The drug has been shown to inhibit the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAK enzymes, 2-iodo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide can reduce inflammation and modulate immune responses, making it a promising therapeutic agent.

properties

IUPAC Name

2-iodo-N-[(3-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10IN3O3S/c15-12-7-2-1-6-11(12)13(19)17-14(22)16-9-4-3-5-10(8-9)18(20)21/h1-8H,(H2,16,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVPPGBUKKQZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10IN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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